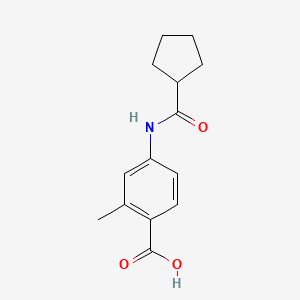

4-Cyclopentaneamido-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclopentaneamido-2-methylbenzoic acid is a synthetic compound with the molecular formula C14H17NO3 and a molecular weight of 247.3 g/mol

Preparation Methods

The synthesis of 4-Cyclopentaneamido-2-methylbenzoic acid typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-Cyclopentaneamido-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopentaneamido-2-methylbenzoic acid has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopentaneamido-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar compounds to 4-Cyclopentaneamido-2-methylbenzoic acid include other benzamide derivatives, such as:

4-Amino-2-methylbenzoic acid: Lacks the cyclopentaneamido group, making it less hydrophobic.

4-Cyclohexaneamido-2-methylbenzoic acid: Contains a cyclohexane ring instead of a cyclopentane ring, which can affect its steric properties and reactivity.

2-Methylbenzoic acid: Lacks both the amide and cyclopentane groups, making it more basic and less hydrophobic.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Biological Activity

4-Cyclopentaneamido-2-methylbenzoic acid is a compound of interest in medicinal chemistry due to its unique cyclopentane amide structure. This structural feature may confer distinct biological activities, making it a candidate for various therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

- IUPAC Name : this compound

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyclopentane moiety may enhance binding affinity and specificity, leading to potential therapeutic effects.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, studies have shown that amides can inhibit fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition could lead to increased levels of these signaling molecules, potentially providing analgesic effects .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar benzoic acid derivatives have been reported to possess antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

3. Anti-inflammatory Effects

Compounds with amide linkages often demonstrate anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies on related compounds have shown promising results in reducing inflammation markers in vitro and in vivo.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on FAAH Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters identified phenmedipham and amperozide as FAAH inhibitors, suggesting that structurally similar compounds could exhibit similar activities .

- Antimicrobial Activity : Research on silver nanoparticles synthesized using benzoic acid derivatives demonstrated significant antibacterial effects against various strains, indicating potential for further exploration of this compound in this context .

Data Table: Biological Activities Comparison

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

4-(cyclopentanecarbonylamino)-2-methylbenzoic acid |

InChI |

InChI=1S/C14H17NO3/c1-9-8-11(6-7-12(9)14(17)18)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

PQZDKJGCDVTWMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCCC2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.